molecular formula C17H14FNO4 B2899937 N-([2,2'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzamide CAS No. 2034564-21-9

N-([2,2'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzamide

Cat. No.: B2899937
CAS No.: 2034564-21-9
M. Wt: 315.3
InChI Key: NFBISBFWVDWONM-UHFFFAOYSA-N
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Description

N-([2,2’-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzamide is a complex organic compound that features a bifuran moiety linked to a benzamide structure

Future Directions

The future directions for research on bifuran derivatives could involve exploring their potential applications in various fields. For instance, one study discusses the use of bifuran derivatives in the development of dye-sensitized solar cells . Another study discusses the synthesis of bifuran compounds for use as building blocks in π-extended materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzamide typically involves the coupling of a bifuran derivative with a benzamide precursor. One common method involves the use of microwave-assisted synthesis, which has been shown to be effective in producing amide derivatives containing furan rings under mild conditions . The reaction generally employs coupling reagents such as DMT/NMM/TsO− or EDC, and the reaction conditions are optimized for time, solvent, and substrate amounts to achieve high yields .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced coupling reagents can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-([2,2’-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form furan-based carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide structure.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bifuran moiety can yield furan-2,5-dicarboxylic acid derivatives, while reduction of the benzamide can produce the corresponding amine.

Scientific Research Applications

N-([2,2’-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzamide involves its interaction with specific molecular targets. The bifuran moiety can engage in π-π stacking interactions, while the benzamide structure can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,2’-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzamide is unique due to its combination of a bifuran moiety with a fluorinated benzamide structure. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in materials science and medicinal chemistry.

Properties

IUPAC Name

3-fluoro-N-[[5-(furan-2-yl)furan-2-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO4/c1-21-14-6-4-11(9-13(14)18)17(20)19-10-12-5-7-16(23-12)15-3-2-8-22-15/h2-9H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBISBFWVDWONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CC=C(O2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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